Lipophilicity (LogP) Comparison: Tetrahydropyranylmethoxy vs. Methoxy Analog
The target compound exhibits a LogP of 1.9354 , which is substantially higher than the 2.270 LogP reported for the simpler 3-chloro-6-methoxypyridazine analog [1]. This difference quantifies the increased lipophilicity conferred by the tetrahydropyranylmethoxy group, which is critical for modulating membrane permeability and CNS penetration potential.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.9354 |
| Comparator Or Baseline | 3-Chloro-6-methoxypyridazine (LogP: 2.270) |
| Quantified Difference | Δ LogP = -0.3346 (Target is less lipophilic) |
| Conditions | Calculated LogP values from vendor and database sources |
Why This Matters
LogP is a primary determinant of a compound's absorption, distribution, and ability to cross biological membranes; a difference of ~0.3 log units can significantly alter pharmacokinetic behavior in cell-based assays or in vivo models.
- [1] Springer Materials. Pyridazine, 3-chloro-6-methoxy- (CAS 1722-10-7) Substance Profile. https://materials.springer.com/substanceprofile/docs/smsid_psdyvgshxdezgnbc View Source
